molecular formula C24H21FN2O5S B2954384 N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine CAS No. 895643-18-2

N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Cat. No. B2954384
CAS RN: 895643-18-2
M. Wt: 468.5
InChI Key: YMZLFAHOKJKYMX-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in organic chemistry. There are numerous methods available, many of which involve the condensation of anilines with carbonyl compounds followed by cyclization .


Molecular Structure Analysis

The molecule contains several functional groups including an amine group (-NH2), a sulfonyl group (-SO2-), and methoxy groups (-OCH3). These groups can participate in various chemical reactions and can also influence the physical and chemical properties of the molecule .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, the amine group can participate in acid-base reactions, the sulfonyl group can undergo substitution reactions, and the methoxy groups can be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar quinoline derivatives and sulfonamide groups has highlighted efficient synthesis methods and chemical properties. For instance, Mizuno et al. (2006) detailed the synthesis of metabolites of a related compound, showcasing the use of methanesulfonyl as a protective group to enable high-yield synthesis through the Friedel–Crafts reaction (Mizuno et al., 2006). Similarly, structural aspects and properties of salt and inclusion compounds based on amide containing isoquinoline derivatives were studied, revealing insights into the formation of gels and crystalline structures upon treatment with different acids (Karmakar et al., 2007).

Antimicrobial Activity

Research into the antimicrobial properties of quinoline and sulfonamide derivatives has shown promising results. Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides, demonstrating significant antibacterial activities against common pathogens (Alavi et al., 2017). This indicates potential applications in developing new antibacterial agents.

Fluorescent and Photophysical Applications

The exploration of quinoline derivatives for photophysical applications has led to interesting discoveries. For example, studies on novel fluorophores based on the quinoline structure have revealed strong fluorescence and stability across a wide pH range, suggesting applications in biomedical analysis and labeling reagents (Hirano et al., 2004).

Materials Science and Fuel Cell Applications

In the realm of materials science, the synthesis and properties of sulfonated block copolymers containing quinoline and sulfonamide groups have been investigated for fuel cell applications. Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers, demonstrating enhanced proton conductivity and mechanical properties, making them suitable for fuel-cell membranes (Bae et al., 2009).

Mechanism of Action

The mechanism of action of a specific quinoline derivative would depend on its structure and the target it interacts with. Many quinoline derivatives are known to have biological activity and are used in drug research and development .

Future Directions

Quinoline derivatives are a focus of ongoing research due to their pharmaceutical and biological activities. Future research may explore new synthetic methods, investigate their mechanisms of action, and develop new drugs based on quinoline structures .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5S/c1-30-17-6-8-18(9-7-17)33(28,29)23-14-26-20-10-4-15(25)12-19(20)24(23)27-16-5-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZLFAHOKJKYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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